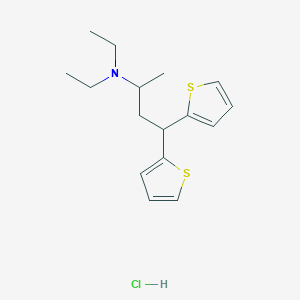
N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N,N-dimethylacetamide hydrochloride
- N-(2-Aminoethyl)methacrylamide hydrochloride
- Articaine hydrochloride
Uniqueness
N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
CAS No. |
63732-13-8 |
|---|---|
Molecular Formula |
C16H24ClNS2 |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
N,N-diethyl-4,4-dithiophen-2-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H23NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-11,13-14H,4-5,12H2,1-3H3;1H |
InChI Key |
GQJFIQJQLMLRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CC(C1=CC=CS1)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
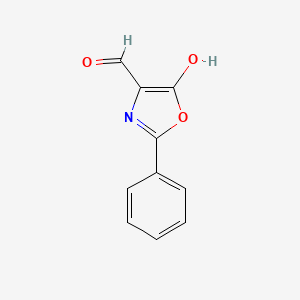
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
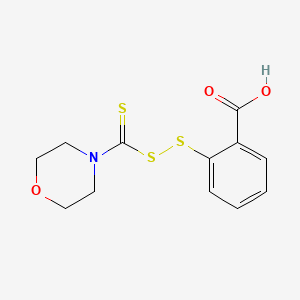

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
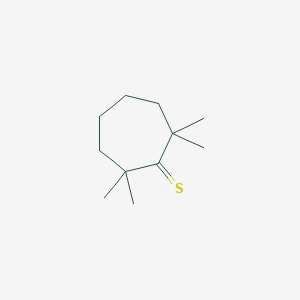
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


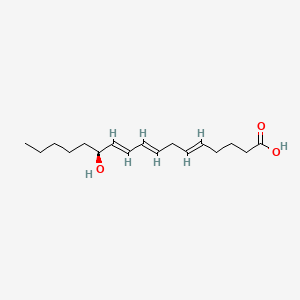
acetate](/img/structure/B14506523.png)
